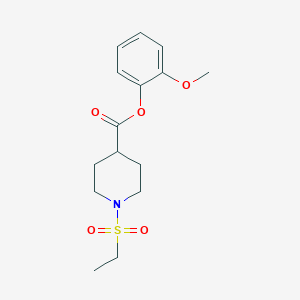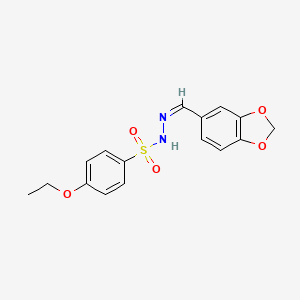
2-methoxyphenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyphenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is also known as MEPEC or ethyl 2-methoxyphenyl piperidine-4-carboxylate. MEPEC is a piperidine derivative that is used as a precursor in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of MEPEC is not well understood. However, it is believed that MEPEC acts as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter in the brain, and its modulation can lead to various physiological effects.
Biochemical and Physiological Effects:
MEPEC has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal studies. It has also been shown to have anxiolytic effects, which means that it can reduce anxiety in animals. MEPEC has been shown to increase the levels of GABA in the brain, which is believed to be the mechanism behind its physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MEPEC in lab experiments is that it is readily available and relatively inexpensive. MEPEC is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using MEPEC is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of MEPEC in scientific research. One direction is the development of new drugs that target the central nervous system. MEPEC can be used as a precursor in the synthesis of these drugs. Another direction is the investigation of the mechanism of action of MEPEC. Understanding the mechanism of action can lead to the development of new drugs that target the GABAergic system. Finally, MEPEC can be used in the synthesis of compounds that have potential therapeutic applications in the treatment of various diseases.
Conclusion:
In conclusion, MEPEC is a chemical compound that is widely used in scientific research. It is used as a precursor in the synthesis of various compounds, particularly those that target the central nervous system. MEPEC has anticonvulsant, analgesic, and anti-inflammatory properties, and it acts as a modulator of the GABAergic system. MEPEC has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
MEPEC can be synthesized by reacting ethyl 2-methoxyphenylacetate with piperidine and sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields MEPEC as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MEPEC is widely used in scientific research as a precursor in the synthesis of various compounds. It is used in the development of new drugs, particularly those that target the central nervous system. MEPEC is also used in the synthesis of compounds that have anticonvulsant, analgesic, and anti-inflammatory properties.
Propiedades
IUPAC Name |
(2-methoxyphenyl) 1-ethylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-3-22(18,19)16-10-8-12(9-11-16)15(17)21-14-7-5-4-6-13(14)20-2/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMCWOVRALNONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-allyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine dihydrochloride](/img/structure/B5335042.png)
![1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5335052.png)
![N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide](/img/structure/B5335054.png)
![6-[(diethylamino)methyl]-N-(1H-indol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5335064.png)
![7-(2,3-dimethylbenzoyl)-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5335067.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335078.png)
![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5335080.png)
![2-{4-[(pentamethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5335087.png)
![(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B5335090.png)
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5335098.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-3-carboxamide](/img/structure/B5335100.png)
![N-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-methyl-2-oxoethyl}nicotinamide](/img/structure/B5335111.png)
![6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5335126.png)

